molecular formula C9H7FN2 B1612668 5-Fluoro-2-methylquinazoline CAS No. 583031-10-1

5-Fluoro-2-methylquinazoline

Cat. No.: B1612668
CAS No.: 583031-10-1
M. Wt: 162.16 g/mol
InChI Key: QEYSTEVGYYJWDR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the reagents and conditions used .

Scientific Research Applications

Anticancer Activity

5-Fluoro-2-methylquinazoline has been extensively studied for its anticancer properties. Its mechanism of action primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cancer cell proliferation. The fluorine atom enhances hydrogen bonding with active sites on enzymes, effectively blocking their function and leading to decreased tumor growth .
  • Antiproliferative Effects : Research indicates significant antiproliferative activity against several cancer cell lines, including:
    • MCF-7 (breast adenocarcinoma) : IC50 values indicate potent inhibition.
    • HCT-116 (colorectal carcinoma) : Demonstrated effective cell growth inhibition.
    • T98G (glioblastoma) : Exhibited strong antiproliferative effects with low micromolar IC50 values.
Cell LineIC50 (µM)Reference
MCF-71.5
HCT-1162.8
T98G2.0

Antimicrobial Properties

The compound also shows promising antimicrobial activity. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various experimental settings:

  • A study evaluating quinazoline derivatives found that this compound exhibited significant inhibition of cell proliferation in both in vitro and in vivo models, suggesting its potential as a lead compound for anticancer drug development .
  • In another investigation focused on hybrid compounds, derivatives incorporating this quinazoline demonstrated enhanced activity against multiple cancer types, highlighting its versatility in medicinal chemistry applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methylquinazoline is unique due to the presence of both the fluorine and methyl groups, which enhance its chemical stability and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group can influence its binding affinity to molecular targets .

Biological Activity

5-Fluoro-2-methylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fluorine atom at the 5-position and a methyl group at the 2-position of the quinazoline ring. The presence of these substituents enhances its biological activity, making it a valuable candidate for therapeutic applications.

PropertyValue
Chemical FormulaC₉H₈FN₂
Molecular WeightApproximately 166.17 g/mol
StructureThis compound

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound's ability to form strong hydrogen bonds, which facilitates its binding to active sites of enzymes. This interaction can lead to:

  • Inhibition of Enzyme Activity : By binding to enzymes, it can block their function, which is crucial in various metabolic pathways.
  • Cytotoxic Effects on Cancer Cells : The compound has shown potential in interfering with DNA replication and repair processes, contributing to its anti-cancer properties .

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Anti-cancer Activity :
    • In vitro studies demonstrate that it inhibits cell proliferation in various cancer cell lines.
    • Mechanistic studies reveal that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
  • Anti-microbial Effects :
    • It has shown efficacy against Mycobacterium tuberculosis and other bacterial strains .
    • The compound exhibits bactericidal activity by targeting essential metabolic pathways in bacteria.
  • Anti-inflammatory Properties :
    • Preliminary research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural modifications. For this compound, modifications at various positions can significantly alter its potency and selectivity:

Modification PositionEffect on Activity
2-positionMethyl group enhances lipophilicity
5-positionFluorine increases hydrogen bond formation
SubstituentsVarying substituents can enhance or reduce activity

Case Study 1: Anti-cancer Efficacy

A study evaluated the cytotoxic effects of this compound on lung cancer cell lines (A549). The results indicated an IC50 value of approximately 15 µM, demonstrating significant anti-proliferative effects compared to control groups .

Case Study 2: Anti-tuberculosis Activity

In another research effort, the compound was tested against Mycobacterium tuberculosis using an ATP depletion assay. It exhibited an IC50 value of 27 µM, indicating promising activity against this pathogen .

Properties

IUPAC Name

5-fluoro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYSTEVGYYJWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591799
Record name 5-Fluoro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583031-10-1
Record name 5-Fluoro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-2-methyl-3,4-dihydroquinazoline (0.74 g, 4.51 mmol) in chloroform (100 mL) at room temperature was added manganese (IV) oxide (4.0 g, 46.0 mmol) and the reaction mixture stirred at room temperature for 20 h. The reaction mixture was filtered through a plug of celite, washing with dichloromethane. The filtrate was evaporated in vacuo to give the title compound as a yellow solid (0.715 g, 98%).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Fluoro-2-methylquinazoline
5-Fluoro-2-methylquinazoline
5-Fluoro-2-methylquinazoline
5-Fluoro-2-methylquinazoline
5-Fluoro-2-methylquinazoline
5-Fluoro-2-methylquinazoline

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